molecular formula C7H6ClIO B2767244 2-Chloro-1-iodo-3-methoxybenzene CAS No. 945470-04-2

2-Chloro-1-iodo-3-methoxybenzene

Cat. No.: B2767244
CAS No.: 945470-04-2
M. Wt: 268.48
InChI Key: KXOUIZYSLOPGME-UHFFFAOYSA-N
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Description

2-Chloro-1-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H6ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-iodo-3-methoxybenzene is the benzene ring in organic compounds. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives. The compound’s ability to undergo electrophilic aromatic substitution allows it to participate in the formation of various benzene derivatives .

Pharmacokinetics

Like other benzene derivatives, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the structure of benzene-containing compounds. By participating in electrophilic aromatic substitution reactions, the compound can contribute to the synthesis of various benzene derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of halogenating agents such as iodine monochloride (ICl) or a combination of iodine and chlorine sources under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, methoxylation, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 2-Chloro-1-iodo-3-methoxy-4-bromobenzene .

Properties

IUPAC Name

2-chloro-1-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOUIZYSLOPGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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